molecular formula C11H17N3O B1418935 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine CAS No. 1153405-52-7

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

Cat. No. B1418935
CAS RN: 1153405-52-7
M. Wt: 207.27 g/mol
InChI Key: HEVLKRGBQKVEKS-UHFFFAOYSA-N
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Description

“4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine” is a chemical compound with the molecular formula C11H17N3O . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine” is 207.27 . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

While specific chemical reactions involving “4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine” are not available, pyridine compounds are generally involved in a variety of chemical reactions. These include addition of Grignard reagents to pyridine N-oxides, cross-coupling of aryl bromides with pyridyl aluminum reagents, and direct C-4-H alkylation of pyridines with alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine” such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Medicinal Chemistry

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine: is being explored for its potential in medicinal chemistry. Its structural features suggest it could be a precursor in synthesizing novel compounds with therapeutic properties. The compound’s ability to form stable heterocyclic motifs makes it a valuable scaffold in drug design .

Environmental Science

In environmental science, this compound has garnered attention for its possible use in the development of environmentally friendly pesticides. Its chemical structure allows for interaction with various biological targets, which could lead to the creation of new, less harmful agricultural chemicals.

Materials Science

The applications in materials science include the development of new polymeric materials. Due to its reactive diamine group, 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine can be used as a monomer to synthesize polymers with potential applications in electronics and nanotechnology .

Analytical Chemistry

This compound is also useful in analytical chemistry, where it can serve as a standard or reagent in chromatographic methods. Its unique structure could be beneficial in the separation and identification of complex mixtures .

Biochemistry

In biochemistry, the compound’s role is being investigated in enzyme inhibition studies. It may interact with certain enzymes, thereby influencing metabolic pathways. This could be crucial for understanding disease mechanisms or developing new biochemical assays .

Pharmacology

Lastly, in pharmacology, 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine is studied for its pharmacokinetic properties. It could be used to modify the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals, enhancing their efficacy and reducing side effects .

properties

IUPAC Name

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(11-3-2-6-15-11)14-10-4-5-13-7-9(10)12/h4-5,7-8,11H,2-3,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVLKRGBQKVEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine

CAS RN

1153405-52-7
Record name 4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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